Lumacaftor

Descripción

This compound is a drug used in combination with [DB08820] as the fixed dose combination product Orkambi for the management of Cystic Fibrosis (CF) in patients aged 6 years and older. Cystic Fibrosis is an autosomal recessive disorder caused by one of several different mutations in the gene for the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, a transmembrane ion channel involved in the transport of chloride and sodium ions across cell membranes of the lungs, pancreas, and other organs. Mutations in the CFTR gene result in altered production, misfolding, or function of the CFTR protein and consequently abnormal fluid and ion transport across cell membranes. As a result, CF patients produce thick, sticky mucus that clogs the ducts of organs where it is produced making patients more susceptible to infections, lung damage, pancreatic insufficiency, and malnutrition. This compound improves CF symptoms and underlying disease pathology by aiding the conformational stability of F508del-mutated CFTR proteins, preventing misfolding and resulting in increased processing and trafficking of mature protein to the cell surface. Results from clinical trials indicated that treatment with Orkambi (this compound/ivacaftor) results in improved lung function, reduced chance of experiencing a pulmonary exacerbation, increased weight gain, and improvements in CF symptoms. This data has been heavily scrutinized, however, with clinical trials showing only modest improvements despite a hefty yearly cost of $259,000 for Orkambi. Improvements in lung function (ppFEV1) were found to be statistically significant, but minimal, with only a 2.6-3.0% change from baseline with more than 70% of patients failing to achieve an absolute improvement of at least 5%. A wide variety of CFTR mutations correlate to the Cystic Fibrosis phenotype and are associated with differing levels of disease severity. The most common mutation, affecting approximately 70% of patients with CF worldwide, is known as F508del-CFTR, or delta-F508 (ΔF508), in which a deletion in the amino acid phenylalanine at position 508 results in impaired production of the CFTR protein, thereby causing a significant reduction in the amount of ion transporter present on cell membranes. When used in combination with [DB08820] as the fixed dose combination product Orkambi, this compound is specific for the management of CF in patients with delta-F508 mutations as it acts as a protein-folding chaperone, aiding the conformational stability of the mutated CFTR protein. Consequently, this compound increases successful production of CFTR ion channels and the total number of receptors available for use at the cell membrane for fluid and ion transport. The next most common mutation, G551D, affecting 4-5% of CF patients worldwide, is characterized as a missense mutation, whereby there is sufficient amount of protein at the cell surface, but opening and closing mechanisms of the channel are altered. Treatment of patients with G551D and other rarer missense mutations is usually managed with [DB08820] (Kalydeco), as it aids with altered gating mechanisms by potentiating channel opening probability of CFTR protein. Prior to the development of this compound and [DB08820] (Kalydeco), management of CF primarily involved therapies for the control of infections, nutritional support, clearance of mucus, and management of symptoms rather than improvements in the underlying disease process. Approved for use by the Food and Drug Administration in July 2015 and by Health Canada in January 2016, Orkambi was the first combination product approved for the management of Cystic Fibrosis with delta-F508 mutations. Ivacaftor is manufactured and distributed by Vertex Pharmaceuticals.

The mechanism of action of this compound is as a Cytochrome P450 3A Inducer, and Cytochrome P450 2B6 Inducer, and Cytochrome P450 2C8 Inducer, and Cytochrome P450 2C9 Inducer, and Cytochrome P450 2C19 Inducer, and Cytochrome P450 2C8 Inhibitor, and Cytochrome P450 2C9 Inhibitor, and P-Glycoprotein Inducer, and P-Glycoprotein Inhibitor.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2015 and is indicated for cystic fibrosis and has 1 investigational indication.

a corrector of CF transmembrane conductance regulator (CTFR); structure in first source

See also: Ivacaftor; this compound (component of).

Structure

3D Structure

Propiedades

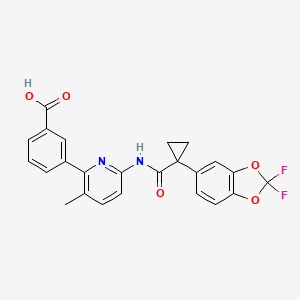

IUPAC Name |

3-[6-[[1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarbonyl]amino]-3-methylpyridin-2-yl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18F2N2O5/c1-13-5-8-19(27-20(13)14-3-2-4-15(11-14)21(29)30)28-22(31)23(9-10-23)16-6-7-17-18(12-16)33-24(25,26)32-17/h2-8,11-12H,9-10H2,1H3,(H,29,30)(H,27,28,31) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFSKUSARDNFIRC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C=C1)NC(=O)C2(CC2)C3=CC4=C(C=C3)OC(O4)(F)F)C5=CC(=CC=C5)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18F2N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30239523 |

Source

|

| Record name | Lumacaftor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30239523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936727-05-8 |

Source

|

| Record name | Lumacaftor | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=936727-05-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lumacaftor [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0936727058 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lumacaftor | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09280 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lumacaftor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30239523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(6-(1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamido)-3-methylpyridin-2-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LUMACAFTOR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EGP8L81APK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Chaperone's Gambit: A Technical Guide to Lumacaftor's Mechanism for F508del-CFTR Correction

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cystic Fibrosis (CF), a life-threatening autosomal recessive disorder, is most commonly caused by the deletion of phenylalanine at position 508 (F508del) in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. This mutation leads to protein misfolding, retention in the endoplasmic reticulum (ER), and subsequent degradation, resulting in a significant reduction of functional CFTR channels at the cell surface. Lumacaftor (VX-809) is a first-generation CFTR corrector designed to address this primary defect. This technical guide provides an in-depth exploration of this compound's mechanism of action, detailing its role in the partial rescue of F508del-CFTR. We will examine the molecular interactions, the impact on protein trafficking and function, and the experimental methodologies used to elucidate these processes.

The F508del-CFTR Defect: A Failure of Quality Control

The biogenesis of a functional CFTR protein is a complex process that begins in the ER.[1] The nascent polypeptide chain undergoes intricate folding and post-translational modifications, closely monitored by the ER quality control (ERQC) system.[2][3] This system, composed of molecular chaperones like Hsp70 and Hsp90, ensures that only correctly folded proteins are trafficked to the Golgi apparatus for further processing and eventual insertion into the plasma membrane.[1][4]

The F508del mutation disrupts the proper folding of the first nucleotide-binding domain (NBD1), leading to a conformation that is recognized as aberrant by the ERQC. Consequently, the misfolded F508del-CFTR is retained in the ER and targeted for premature degradation by the ubiquitin-proteasome pathway. This results in a drastically reduced quantity of CFTR protein at the cell surface. The small amount of F508del-CFTR that does escape the ERQC and reach the plasma membrane exhibits both instability and a defective channel gating activity, with a low open probability.

This compound's Mechanism of Action: A Pharmacological Chaperone

This compound acts as a pharmacological chaperone, a small molecule that directly binds to the F508del-CFTR protein to facilitate its proper folding and stabilization. In vitro studies have shown that this compound directly interacts with the F508del-CFTR protein, improving its conformational stability. This allows a greater proportion of the mutant protein to bypass the stringent ERQC and traffic to the cell surface. Cryo-electron microscopy studies have revealed that this compound inserts into a hydrophobic pocket in the first transmembrane domain (TMD1) of F508del-CFTR, stabilizing this domain.

However, it is crucial to note that while this compound enhances the processing and cell surface expression of F508del-CFTR, the rescued channels still exhibit impaired gating. Furthermore, some studies suggest that this compound can have an inhibitory effect on the channel activity of the rescued F508del-CFTR, potentially limiting its overall clinical efficacy. This necessitates the co-administration of a potentiator, such as Ivacaftor, which acts to increase the channel open probability of the CFTR protein at the cell surface.

Signaling and Logical Pathways

The following diagrams illustrate the key pathways and logical relationships involved in F508del-CFTR processing and the mechanism of this compound.

Quantitative Effects of this compound on F508del-CFTR

The efficacy of this compound in rescuing F508del-CFTR has been quantified through various in vitro and in vivo studies. The following tables summarize key quantitative data.

| Parameter | Effect of this compound | Cell/System Type | Reference |

| F508del-CFTR Maturation and Function | Restored to ~15% of Wild-Type CFTR | In vitro | |

| CFTR-mediated Short-Circuit Current (Isc) | Increased by 4-fold (~14% of non-CF HBE) | Primary Human Bronchial Epithelial (HBE) cells | |

| F508del-CFTR Processing | Increased by 40% - 115% | HEK-DF cells | |

| Forskolin-dependent Iodide Efflux | No proportional increase despite increased processing | CFBE-DF and HEK-DF cells | |

| Rescued F508del-CFTR Channel Open Probability (Po) | Significantly decreased upon acute application | HEK-DF cells |

| Clinical Outcome | Effect of this compound/Ivacaftor | Patient Population | Reference |

| Sweat Chloride Concentration | Reduced by 17.8 mmol/L (median) | Phe508del homozygous patients (≥12 years) | |

| Sweat Chloride Concentration | Reduced by 26.8 mmol/L (median) | Phe508del homozygous patients (2-11 years) | |

| Nasal Potential Difference | Partial rescue to a level of 10.2% of normal | Phe508del homozygous patients (≥12 years) | |

| Intestinal Current Measurement | Functional improvement to 17.7% of normal | Phe508del homozygous patients (≥12 years) | |

| Intestinal Current Measurement | Functional improvement to 30.5% of normal | Phe508del homozygous patients (2-11 years) | |

| FEV1% predicted | Moderate absolute improvement of 2.6-4.0 percentage points | Phe508del homozygous patients |

Experimental Protocols for Assessing this compound's Efficacy

The characterization of this compound's effects on F508del-CFTR relies on a suite of specialized experimental techniques. The following sections provide detailed methodologies for key assays.

Western Blotting for CFTR Expression and Maturation

Western blotting is used to assess the expression levels and maturation state of the CFTR protein. The immature, core-glycosylated form of CFTR (Band B) resides in the ER, while the mature, complex-glycosylated form (Band C) has trafficked through the Golgi. A successful corrector like this compound will increase the intensity of Band C relative to Band B.

Methodology:

-

Cell Lysis:

-

Culture cells (e.g., CFBE41o- or HEK293 expressing F508del-CFTR) with and without this compound for a specified duration (e.g., 24-48 hours).

-

Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease inhibitors.

-

Scrape cells, incubate on ice, and then centrifuge to pellet cell debris. Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

-

Sample Preparation:

-

Mix a standardized amount of protein (e.g., 20-50 µg) with 2x Laemmli sample buffer containing a reducing agent (e.g., DTT or β-mercaptoethanol).

-

Heat the samples at 37°C for 15-30 minutes. Note: Do not boil CFTR samples, as this can cause aggregation.

-

-

SDS-PAGE:

-

Load samples onto a low-percentage (e.g., 6-8%) polyacrylamide gel to achieve good separation of the high molecular weight CFTR bands.

-

Run the gel until adequate separation is achieved.

-

-

Protein Transfer:

-

Transfer the proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for at least 1 hour.

-

Incubate the membrane with a primary antibody specific for CFTR overnight at 4°C.

-

Wash the membrane extensively with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify band intensities using densitometry software.

-

Ussing Chamber Assay for Transepithelial Ion Transport

The Ussing chamber technique measures ion transport across an epithelial monolayer. It is a gold-standard functional assay to assess the activity of CFTR at the apical membrane.

Methodology:

-

Cell Culture:

-

Plate epithelial cells (e.g., primary human bronchial epithelial cells or CFBE41o-) on permeable supports (e.g., Transwell inserts) and grow until a polarized monolayer with high transepithelial electrical resistance (TEER) is formed.

-

Treat cells with this compound for 48 hours prior to the assay.

-

-

Chamber Setup:

-

Mount the permeable support in an Ussing chamber, separating the apical and basolateral compartments.

-

Fill both compartments with pre-warmed physiological saline solution and maintain at 37°C, gassed with 95% O2/5% CO2.

-

-

Measurement:

-

Measure the short-circuit current (Isc), which is the current required to clamp the transepithelial voltage to zero and is a measure of net ion transport.

-

First, inhibit sodium transport by adding amiloride to the apical solution.

-

Stimulate CFTR-mediated chloride secretion by adding a cAMP agonist, such as forskolin, to the basolateral solution.

-

In some experiments, a potentiator like Ivacaftor is also added to the apical side to maximally activate the rescued CFTR channels.

-

Finally, add a CFTR-specific inhibitor (e.g., CFTRinh-172) to the apical solution to confirm that the measured current is CFTR-dependent.

-

-

Data Analysis:

-

Calculate the change in Isc in response to forskolin and the CFTR inhibitor. A larger forskolin-stimulated, inhibitor-sensitive Isc in this compound-treated cells indicates successful functional rescue of F508del-CFTR.

-

Patch-Clamp Electrophysiology for Single-Channel Analysis

Patch-clamp is a powerful technique to study the properties of individual ion channels, providing insights into channel conductance and gating kinetics (open probability, Po).

Methodology:

-

Cell Preparation:

-

Culture cells expressing F508del-CFTR (e.g., HEK293 or CHO cells) on glass coverslips and treat with this compound.

-

-

Pipette Preparation:

-

Fabricate micropipettes from borosilicate glass capillaries with a tip diameter of ~1 µm.

-

Fill the pipette with an appropriate extracellular solution.

-

-

Seal Formation:

-

Bring the micropipette into contact with the cell membrane and apply gentle suction to form a high-resistance "giga-seal" (>1 GΩ).

-

-

Recording Configuration:

-

For studying CFTR, the inside-out patch configuration is commonly used. After forming a giga-seal, the pipette is pulled away from the cell, excising a small patch of membrane with its intracellular side exposed to the bath solution.

-

-

Data Acquisition:

-

Apply a constant voltage across the membrane patch and record the current.

-

To activate CFTR, add ATP and the catalytic subunit of protein kinase A (PKA) to the bath solution (which is in contact with the intracellular side of the membrane).

-

Record the single-channel currents, which appear as discrete steps in the current trace, corresponding to the opening and closing of individual CFTR channels.

-

-

Data Analysis:

-

Measure the amplitude of the current steps to determine the single-channel conductance.

-

Analyze the duration of the open and closed events to calculate the channel's open probability (Po). A decrease in Po upon acute application of this compound to the rescued channel can be observed with this technique.

-

Conclusion

This compound represents a significant milestone in the development of therapies for Cystic Fibrosis by demonstrating the feasibility of correcting the underlying protein folding defect of F508del-CFTR. Its mechanism of action as a pharmacological chaperone that stabilizes the mutant protein and facilitates its trafficking to the cell surface has been well-characterized through a variety of in vitro and in vivo studies. However, the partial nature of the rescue and the potential for inhibition of the rescued channel's activity highlight the complexities of targeting misfolded proteins and underscore the need for combination therapies, such as the co-administration of a potentiator. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of CFTR correctors and the development of more efficacious therapeutic strategies for Cystic Fibrosis.

References

- 1. Mechanisms of CFTR Folding at the Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. orpha.net [orpha.net]

- 3. Endoplasmic Reticulum Protein Quality Control Is Determined by Cooperative Interactions between Hsp/c70 Protein and the CHIP E3 Ligase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Peripheral Protein Quality Control as a Novel Drug Target for CFTR Stabilizer [frontiersin.org]

Unraveling the Molecular Dance: A Technical Guide to Lumacaftor's Interaction with F508del-CFTR

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core molecular interactions of Lumacaftor with the F508del-mutated Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. The F508del mutation, a deletion of phenylalanine at position 508, is the most common cause of cystic fibrosis (CF), leading to protein misfolding, degradation, and a drastic reduction of functional CFTR at the cell surface.[1][2][3][4] this compound (VX-809) is a CFTR corrector molecule designed to address this primary defect. This document provides a comprehensive overview of its mechanism of action, binding characteristics, and the experimental methodologies used to elucidate these interactions, presenting quantitative data in a clear, comparative format and visualizing key pathways and workflows.

Mechanism of Action: A Chaperone's Touch

This compound acts as a pharmacological chaperone, directly binding to the F508del-CFTR protein to improve its conformational stability.[1] This interaction facilitates the proper folding of the mutant protein, allowing it to escape degradation by the endoplasmic reticulum quality control machinery and traffic to the cell surface. The result is an increased density of F508del-CFTR channels at the plasma membrane, leading to a partial restoration of chloride ion transport. While this compound effectively corrects the trafficking defect, it has been observed to have a secondary inhibitory effect on the channel gating of the rescued F508del-CFTR. This necessitates its combination with a potentiator, such as Ivacaftor, which increases the channel open probability, to achieve a more significant clinical benefit.

Binding Site and Structural Insights

Cryo-electron microscopy studies have revealed the structural basis of this compound's interaction with CFTR. This compound binds directly to a hydrophobic pocket within the first transmembrane domain (TMD1) of the protein. This binding site is formed by transmembrane helices 1, 2, 3, and 6. By inserting into this pocket, this compound stabilizes the TMD1, an early step in the CFTR folding process, thereby preventing its premature degradation. Computational studies suggest that the F508del mutation may also expose a secondary binding site in the first nucleotide-binding domain (NBD1), which could contribute to the corrector's mechanism of action.

The Protein Data Bank (PDB) contains the following structures of this compound in complex with CFTR:

-

7SVR: The complex of dephosphorylated human CFTR and this compound.

-

8EIO: The complex of phosphorylated human delta F508 CFTR with Elexacaftor, this compound, and ATP/Mg.

Quantitative Analysis of this compound's Effects

The efficacy of this compound in correcting the F508del-CFTR defect has been quantified through various in vitro and in vivo studies. The following tables summarize key quantitative data.

| Parameter | Cell Type/System | Value | Reference |

| F508del-CFTR Maturation and Function | In vitro | Up to 15% of Wild-Type CFTR | |

| Improvement in CFTR Activity (with Ivacaftor) | Rectal Epithelium (Children 2-11 years) | Mean of 30.5% of normal | |

| Improvement in CFTR Activity (with Ivacaftor) | Rectal Epithelium (Patients ≥12 years) | 17.7% of normal | |

| Reduction in Sweat Chloride Concentration (with Ivacaftor) | Patients (Children 2-11 years) | Mean reduction of 26.8 mmol/L | |

| Improvement in FEV1 (with Ivacaftor) | Patients (≥12 years) | 2.6 to 4.0 percentage point improvement | |

| Inhibition of Rescued F508del-CFTR Channel Activity | Polarized CFBE-DF cells | 33% reduction in forskolin-ivacaftor-mediated Isc |

FEV1: Forced Expiratory Volume in 1 second; Isc: Short-circuit current

Experimental Protocols

This section details the methodologies for key experiments used to characterize the molecular interactions of this compound with F508del-CFTR.

Western Blotting for CFTR Expression and Maturation

This technique is used to assess the levels of immature (core-glycosylated, Band B) and mature (complex-glycosylated, Band C) F508del-CFTR, providing a measure of trafficking correction.

Protocol:

-

Cell Lysis:

-

Wash cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse cells in radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing total protein.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a bicinchoninic acid (BCA) assay.

-

-

Sample Preparation:

-

Mix 30-50 µg of protein with Laemmli sample buffer.

-

Heat samples at 37°C for 15 minutes. Note: Do not boil CFTR samples to avoid aggregation.

-

-

SDS-PAGE:

-

Load samples onto a 6-8% Tris-glycine polyacrylamide gel.

-

Run the gel at a constant voltage.

-

-

Protein Transfer:

-

Transfer proteins to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Incubate with a primary antibody specific for CFTR overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

-

Visualize the protein bands using a chemiluminescence detection system.

-

-

Analysis:

-

Perform densitometric analysis of the bands corresponding to immature (Band B, ~150 kDa) and mature (Band C, ~170 kDa) CFTR.

-

Normalize CFTR band intensities to a loading control (e.g., β-actin or GAPDH).

-

Calculate the ratio of Band C to total CFTR (Band B + Band C) to assess maturation efficiency.

-

Cell Surface ELISA for Quantifying CFTR Trafficking

This assay provides a quantitative measure of CFTR protein density at the cell surface. This protocol assumes the use of a CFTR construct with an extracellular epitope tag (e.g., 3HA).

Protocol:

-

Cell Seeding:

-

Seed cells expressing epitope-tagged CFTR onto 24-well plates and culture to 80-90% confluency.

-

-

Blocking:

-

Wash cells gently with ice-cold 0.5% BSA in PBS.

-

Block with 0.5% BSA in PBS for 20 minutes on ice.

-

-

Primary Antibody Incubation:

-

Incubate cells with a primary antibody against the epitope tag (e.g., anti-HA) in blocking buffer for 1 hour on ice.

-

-

Washing:

-

Wash cells three times with ice-cold blocking buffer.

-

-

Secondary Antibody Incubation:

-

Incubate cells with an HRP-conjugated secondary antibody in blocking buffer for 30 minutes on ice.

-

-

Washing:

-

Wash cells five times with ice-cold blocking buffer.

-

-

Detection:

-

Add a fluorogenic HRP substrate (e.g., Amplex Red).

-

Measure the fluorescence using a plate reader.

-

-

Normalization:

-

Lyse the cells and measure the total protein concentration to normalize the fluorescence signal.

-

Express the cell surface density relative to a control condition (e.g., wild-type CFTR).

-

Iodide Efflux Assay for CFTR Channel Function

This functional assay measures the CFTR-mediated transport of iodide ions across the cell membrane.

Protocol:

-

Cell Culture and Treatment:

-

Culture cells expressing F508del-CFTR in the presence of this compound (e.g., 3 µM for 24-48 hours) to promote trafficking to the cell surface.

-

-

Iodide Loading:

-

Incubate cells with an iodide-containing buffer (e.g., 137 mM NaI, 4.5 mM KCl, 1.2 mM MgCl2, 1.2 mM CaCl2, 10 mM glucose, 20 mM HEPES, pH 7.4) for 1 hour at 37°C.

-

-

Washing:

-

Wash the cells with an iodide-free buffer to remove extracellular iodide.

-

-

Baseline Measurement:

-

Add iodide-free buffer and measure the baseline iodide concentration in the extracellular medium using an iodide-selective electrode for a few minutes.

-

-

CFTR Activation:

-

Stimulate CFTR channel activity by adding a cAMP agonist (e.g., 10 µM forskolin) and a potentiator if desired (e.g., 50 µM genistein or 10 µM ivacaftor).

-

-

Data Recording:

-

Continuously record the increase in extracellular iodide concentration over time.

-

-

Analysis:

-

Calculate the rate of iodide efflux (slope of the curve) before and after stimulation. The difference represents the CFTR-mediated iodide transport.

-

Ussing Chamber Electrophysiology

The Ussing chamber technique is the gold standard for measuring ion transport across epithelial monolayers.

Protocol:

-

Cell Culture:

-

Culture epithelial cells (e.g., CFBE41o- expressing F508del-CFTR) on permeable supports until a polarized monolayer with high transepithelial resistance is formed.

-

Treat with this compound (e.g., 5 µM for 48 hours) prior to the experiment.

-

-

Mounting:

-

Mount the permeable support in an Ussing chamber, separating the apical and basolateral compartments.

-

-

Bathing Solutions:

-

Bathe both sides of the monolayer with identical Ringer's solution, maintained at 37°C and gassed with 95% O2/5% CO2.

-

-

Short-Circuit Current (Isc) Measurement:

-

Voltage-clamp the transepithelial potential to 0 mV and measure the Isc.

-

-

Pharmacological Manipulation:

-

Sequentially add drugs to the apical and/or basolateral solutions to modulate ion transport. A typical sequence for measuring CFTR activity is:

-

Amiloride (apical) to block the epithelial sodium channel (ENaC).

-

A cAMP agonist (e.g., forskolin) to activate CFTR.

-

A CFTR potentiator (e.g., ivacaftor) to enhance channel gating.

-

A CFTR inhibitor (e.g., CFTRinh-172) to confirm that the measured current is CFTR-specific.

-

-

-

Analysis:

-

The change in Isc in response to each drug is calculated to determine the activity of the respective ion channels.

-

Single-Channel Patch-Clamp Recording

This technique allows for the direct measurement of the activity of individual CFTR channels.

Protocol:

-

Cell Preparation:

-

Grow cells expressing F508del-CFTR on glass coverslips and treat with this compound (e.g., 3 µM for at least 24 hours).

-

-

Pipette Preparation:

-

Pull and fire-polish borosilicate glass pipettes to a resistance of 5-10 MΩ when filled with pipette solution.

-

-

Seal Formation:

-

Form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane (cell-attached configuration).

-

-

Excised Patch Formation:

-

Excise the patch of membrane to obtain an inside-out configuration, with the intracellular face of the membrane exposed to the bath solution.

-

-

Channel Activation:

-

Perfuse the bath with a solution containing ATP and the catalytic subunit of protein kinase A (PKA) to activate CFTR channels.

-

-

Data Acquisition:

-

Record the single-channel currents at a constant holding potential.

-

-

Analysis:

-

Analyze the recordings to determine the channel open probability (Po), single-channel conductance, and mean open and closed times.

-

Visualizing the Molecular Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key processes and relationships in the study of this compound's interaction with F508del-CFTR.

Caption: Pathogenesis of F508del-CFTR and the corrective mechanism of this compound.

Caption: Workflow for assessing the efficacy of this compound on F508del-CFTR.

Caption: The dual effect of this compound on F508del-CFTR trafficking and channel gating.

References

- 1. CFTR Folding Consortium: Methods Available for Studies of CFTR Folding and Correction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. elkbiotech.com [elkbiotech.com]

- 3. This compound inhibits channel activity of rescued F508del cystic fibrosis transmembrane conductance regulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound–Ivacaftor in Patients with Cystic Fibrosis Homozygous for Phe508del CFTR - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Challenge of Cystic Fibrosis and the F508del Mutation

An In-depth Technical Guide on the Discovery and Development of Lumacaftor (VX-809)

Audience: Researchers, scientists, and drug development professionals.

Cystic Fibrosis (CF) is an autosomal recessive genetic disorder caused by mutations in the gene encoding the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[1] This protein functions as a chloride channel on the apical surface of epithelial cells, regulating ion and fluid transport.[1] The most common mutation, occurring in approximately 90% of individuals with CF, is the deletion of phenylalanine at position 508 (F508del).

The F508del mutation leads to misfolding of the CFTR protein, which is then recognized by the cell's quality control machinery in the endoplasmic reticulum (ER) and targeted for premature degradation.[2] Consequently, there is a significant reduction in the amount of functional CFTR protein that reaches the cell surface.[1][2] The small amount of F508del-CFTR that does escape the ER and traffic to the plasma membrane exhibits both defective channel gating and instability, leading to rapid removal. This loss of function results in the production of thick, sticky mucus, leading to pathology in multiple organs, most critically the lungs.

This compound (VX-809) was developed as a "corrector" molecule, a class of drugs designed to address the primary folding defect of the F508del-CFTR protein. It is a first-generation CFTR corrector that improves the conformational stability of the F508del-CFTR protein, facilitating its processing and trafficking to the cell surface. This guide provides a detailed overview of the discovery, mechanism of action, and preclinical and clinical development of this compound.

Drug Discovery: From High-Throughput Screening to Lead Optimization

The discovery of this compound originated from extensive high-throughput screening (HTS) campaigns designed to identify small molecules that could rescue the F508del-CFTR trafficking defect. These screens utilized engineered cell lines expressing the F508del-CFTR protein and a reporter system to quantify the amount of CFTR delivered to the cell surface.

High-Throughput Screening (HTS)

The primary HTS assay involved Fischer rat thyroid (FRT) cells stably expressing F508del-CFTR. The assay measured the increase in CFTR-mediated chloride transport, which serves as a surrogate for the amount of functional protein at the cell surface. This functional assay led to the identification of initial "hit" compounds.

Lead Generation and Optimization

Following the HTS campaign, promising hits underwent a rigorous lead optimization process. This medicinal chemistry effort focused on systematically modifying the chemical structures of the initial hits to improve their potency, selectivity, metabolic stability, and pharmacokinetic properties. Structure-activity relationship (SAR) studies were conducted to understand how different chemical modifications influenced the compound's ability to correct the F508del-CFTR defect. This iterative cycle of design, synthesis, and testing ultimately led to the identification of VX-809 (this compound) as a clinical candidate.

Mechanism of Action

This compound functions as a pharmacological chaperone that directly binds to the F508del-CFTR protein during its biogenesis. It is classified as a Type 1 corrector, which is thought to stabilize the interface between the first nucleotide-binding domain (NBD1) and the membrane-spanning domains (MSDs). This stabilization improves the conformational stability of the protein, allowing it to evade ER-associated degradation (ERAD) and traffic through the Golgi apparatus to the cell surface. By increasing the quantity of F508del-CFTR at the plasma membrane, this compound provides more channels for a potentiator, like Ivacaftor, to act upon.

Preclinical Evaluation

In Vitro Studies

This compound's efficacy was extensively characterized in various in vitro models, including immortalized cell lines and primary human bronchial epithelial (HBE) cells from CF patients.

Key Findings from In Vitro Studies

| Assay Type | Cell Line/System | Key Parameter | Result | Reference |

| CFTR Maturation (Immunoblot) | FRT cells | F508del-CFTR Maturation | 7.1-fold increase | |

| CFTR Maturation (Immunoblot) | F508-HRP CFBE41o⁻ cells | Luminescence Signal | ~4-fold increase | |

| Chloride Transport (Ussing Chamber) | FRT cells | EC₅₀ for Chloride Transport | 0.5 ± 0.1 µM | |

| Chloride Transport (Ussing Chamber) | Primary HBE cells | EC₅₀ for Chloride Secretion | 81 nM | |

| CFTR Processing (Functional) | FRT cells | EC₅₀ for F508del-CFTR Maturation | 0.1 ± 0.1 µM | |

| CFTR Processing (Functional) | F508-HRP CFBE41o⁻ cells | EC₅₀ for HRP Signal | ~0.3 µM |

In vitro studies demonstrated that this compound acts directly on the CFTR protein to increase its quantity, stability, and function at the cell surface, resulting in increased chloride ion transport. However, it was also noted that this compound alone does not restore function to wild-type levels and can even inhibit the channel activity of rescued F508del-CFTR at higher concentrations, highlighting the need for combination therapy with a potentiator.

In Vivo Animal Models

The development of CF animal models, such as knockout pigs and ferrets, has been crucial for studying disease pathogenesis. These models recapitulate many features of human CF, including lung, pancreas, and intestinal disease. A ferret model with the F508del mutation was developed to test the efficacy of CFTR modulators. In utero and postnatal treatment with this compound in combination with Ivacaftor in this model was shown to rescue multi-organ disease, including preventing meconium ileus. Early studies also confirmed that this compound is orally bioavailable in rats, achieving plasma concentrations sufficient for in vitro efficacy.

Clinical Development

The clinical development of this compound focused on its use in combination with the CFTR potentiator Ivacaftor (VX-770). This combination, known as Orkambi®, was the first therapy approved to treat the underlying cause of CF in patients homozygous for the F508del mutation.

Phase II and Phase III Clinical Trials

Initial Phase II trials of this compound monotherapy did not show significant improvements in lung function, which was anticipated because the rescued F508del-CFTR channel still has a gating defect. This underscored the necessity of combining the corrector with a potentiator.

The pivotal Phase III trials, TRAFFIC and TRANSPORT, were multinational, randomized, double-blind, placebo-controlled studies that evaluated the efficacy and safety of two doses of this compound in combination with Ivacaftor in patients aged 12 and older who were homozygous for the F508del mutation.

Summary of Key Phase III Clinical Trial (TRAFFIC & TRANSPORT) Results at Week 24

| Outcome Measure | This compound 400 mg q12h / Ivacaftor 250 mg q12h | Placebo | Difference vs. Placebo (95% CI) | Reference |

| Mean Absolute Change in ppFEV₁ | 2.8 percentage points | - | 2.6 to 4.0 | |

| Rate of Pulmonary Exacerbations | - | - | 30-39% reduction | |

| Mean Change in Sweat Chloride | -10.1 mmol/L | - | - | |

| Mean Change in BMI | 0.24 kg/m ² | - | - |

ppFEV₁: percent predicted forced expiratory volume in one second; BMI: Body Mass Index; q12h: every 12 hours.

These trials demonstrated that the combination therapy resulted in modest but statistically significant improvements in lung function, a reduction in the rate of pulmonary exacerbations, and improvements in BMI and sweat chloride concentration. The overall benefit was considered a significant advancement in the treatment of CF for this patient population. Subsequent studies have confirmed its effectiveness and safety in younger pediatric populations.

Detailed Experimental Protocols

Immunoblotting for CFTR Maturation

Objective: To qualitatively and quantitatively assess the effect of this compound on the processing of F508del-CFTR from the core-glycosylated ER form (Band B, ~150 kDa) to the complex-glycosylated, mature form (Band C, ~170 kDa).

Methodology:

-

Cell Culture: Fischer rat thyroid (FRT) cells or human bronchial epithelial (CFBE) cells stably expressing F508del-CFTR are cultured to confluence.

-

Compound Treatment: Cells are incubated with varying concentrations of this compound (e.g., 0.1 to 10 µM) or vehicle (DMSO) for 24-48 hours at 37°C.

-

Cell Lysis: Cells are washed with ice-cold PBS and lysed in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Protein Quantification: Total protein concentration in the lysates is determined using a BCA or Bradford assay.

-

SDS-PAGE: Equal amounts of total protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a 6% Tris-Glycine gel.

-

Western Blotting: Proteins are transferred to a PVDF or nitrocellulose membrane. The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.

-

Antibody Incubation: The membrane is incubated with a primary antibody specific for CFTR overnight at 4°C, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged.

-

Quantification: Densitometry analysis is performed to quantify the intensity of Band B and Band C. The correction efficiency is often expressed as the ratio of Band C / (Band B + Band C).

Ussing Chamber Assay for Transepithelial Chloride Transport

Objective: To measure CFTR-dependent chloride ion transport across a polarized epithelial monolayer, providing a functional readout of rescued F508del-CFTR at the cell surface.

Methodology:

-

Cell Culture: Primary HBE cells or CFBE cells expressing F508del-CFTR are seeded onto permeable filter supports (e.g., Transwell®) and cultured at an air-liquid interface for several weeks to allow for differentiation and polarization.

-

Compound Treatment: Differentiated monolayers are treated with this compound for 48 hours to rescue F508del-CFTR trafficking.

-

Chamber Setup: The filter supports are mounted in an Ussing chamber, separating the apical and basolateral compartments, which are filled with physiological buffer solutions. The system is maintained at 37°C and gassed with 95% O₂/5% CO₂.

-

Short-Circuit Current (Isc) Measurement: The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current (Isc), which represents the net ion transport, is continuously measured.

-

Pharmacological Modulation: A standard sequence of pharmacological agents is added to dissect the CFTR-specific current:

-

Amiloride: Added to the apical side to block the epithelial sodium channel (ENaC).

-

Forskolin: Added to stimulate CFTR activity by increasing intracellular cAMP.

-

Ivacaftor (or other potentiator): Added to maximally open the rescued CFTR channels.

-

CFTRinh-172: Added at the end to inhibit CFTR and confirm the specificity of the measured current.

-

-

Data Analysis: The change in Isc (ΔIsc) following stimulation with forskolin and a potentiator is calculated as the measure of CFTR-dependent chloride secretion.

Conclusion

The discovery and development of this compound represent a landmark achievement in the field of CF therapeutics, validating the strategy of correcting the underlying protein folding defect of the F508del-CFTR mutation. While its efficacy as a monotherapy was limited, its use in combination with the potentiator Ivacaftor provided the first approved treatment that addresses the root cause of disease for a large subset of the CF population. The journey of this compound from high-throughput screening to clinical approval laid the scientific and clinical groundwork for the development of subsequent, more effective second- and third-generation correctors, culminating in the highly effective triple-combination therapies available today.

References

Lumacaftor: A Deep Dive into the Restoration of Chloride Channel Function in Cystic Fibrosis

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Cystic Fibrosis (CF) is an autosomal recessive disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene.[1] This gene encodes a crucial chloride channel responsible for regulating ion and fluid transport across epithelial cell membranes.[1] The most prevalent mutation, F508del, leads to the misfolding of the CFTR protein, its retention in the endoplasmic reticulum (ER), and subsequent premature degradation.[2] This results in a significant reduction of functional CFTR channels at the cell surface, leading to the multi-organ pathology characteristic of CF.[1][2]

Lumacaftor (VX-809) is a small molecule that acts as a CFTR corrector. It is designed to specifically address the underlying protein folding and trafficking defect caused by the F508del mutation. By directly binding to the F508del-CFTR protein, this compound facilitates its proper folding, increases its stability, and promotes its trafficking to the cell membrane. This guide provides a comprehensive technical overview of this compound's role in restoring chloride channel function, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used to evaluate its efficacy.

Mechanism of Action: Correcting the F508del-CFTR Misfolding

The F508del mutation disrupts the normal folding pathway of the CFTR protein, leading to its recognition by the cell's quality control machinery and subsequent degradation. This compound acts as a pharmacological chaperone, directly interacting with the misfolded F508del-CFTR protein to overcome this defect.

This compound binds to a hydrophobic pocket in the first transmembrane domain (TMD1) of the F508del-CFTR protein. This binding event stabilizes the TMD1, facilitating proper intramolecular interactions and promoting the correct assembly of the entire protein. By rescuing the protein from its misfolded state, this compound allows the F508del-CFTR to bypass the ER-associated degradation pathway and traffic through the Golgi apparatus to the plasma membrane. Once at the cell surface, the corrected F508del-CFTR, although still exhibiting some residual gating defects, can function as a chloride channel. For this reason, this compound is often co-administered with a potentiator, such as Ivacaftor, which acts to increase the channel's open probability.

Quantitative Data on this compound's Efficacy

The efficacy of this compound, primarily in combination with Ivacaftor, has been quantified in numerous clinical trials. The following tables summarize key findings related to the restoration of chloride channel function and clinical outcomes.

Table 1: Effect of this compound/Ivacaftor on Sweat Chloride Concentration

| Study Population | Treatment Duration | Baseline Sweat Chloride (mmol/L, mean ± SD) | Change from Baseline (mmol/L, mean [95% CI]) | p-value |

| Homozygous F508del (Ages ≥ 6) | 1 month | 100.4 ± 11.5 | -18.5 [-20.7 to -16.3] | < 0.001 |

| Homozygous F508del (Ages 2-11) | 8-16 weeks | 90.0 (IQR 83.0–101.1) | -26.8 | 0.0006 |

| Heterozygous F508del (Ages ≥ 18) | 56 days | - | -11.8 [1.3] | < 0.0001 |

| Homozygous F508del Females (Ages ≥ 6) | 6 months | - | - (mean difference of 10.6 vs males) | - |

Table 2: Effect of this compound/Ivacaftor on Lung Function (ppFEV1)

| Study Population | Treatment Duration | Baseline ppFEV1 (mean ± SD) | Change from Baseline (mean [95% CI]) | p-value |

| Homozygous F508del (Ages ≥ 6) | 12 months | 85 ± 22.4 | -0.3 [-1.8 to 1.2] | Not Significant |

| Heterozygous F508del (Ages ≥ 18) | 56 days | 62.9 ± 14.3 (active group) | -0.6 [0.8] | 0.60 |

| Homozygous F508del with ppFEV1 ≥ 90% | 12 months | ≥ 90 | Unchanged | - |

Key Experimental Protocols

The evaluation of this compound's efficacy relies on a suite of specialized in vitro and ex vivo assays. Detailed methodologies for the most critical of these are provided below.

Western Blot Analysis of CFTR Maturation

This biochemical assay is used to assess the glycosylation status of the CFTR protein, which indicates its maturation and trafficking through the secretory pathway. The immature, core-glycosylated form (Band B) resides in the ER, while the mature, complex-glycosylated form (Band C) is found post-Golgi, including at the plasma membrane. Correctors like this compound increase the ratio of Band C to Band B.

Protocol:

-

Cell Culture and Treatment:

-

Culture human bronchial epithelial cells (e.g., CFBE41o- expressing F508del-CFTR) or human embryonic kidney cells (HEK293) stably expressing F508del-CFTR.

-

Treat cells with this compound at the desired concentration and for the specified duration (e.g., 24 hours).

-

-

Cell Lysis:

-

Wash cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with a protease inhibitor cocktail.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the total protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a bicinchoninic acid (BCA) assay.

-

-

Sample Preparation and SDS-PAGE:

-

Mix a standardized amount of protein (e.g., 30-50 µg) with Laemmli sample buffer.

-

Crucially, do not boil CFTR samples. Instead, heat at 37°C for 15 minutes or 65°C for 15 minutes with DTT to prevent aggregation.

-

Load samples onto a low-percentage (e.g., 6-8%) Tris-glycine polyacrylamide gel.

-

Perform electrophoresis at a constant voltage.

-

-

Protein Transfer:

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for CFTR overnight at 4°C.

-

Wash the membrane extensively with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

-

Visualize the protein bands using a chemiluminescence detection system.

-

Perform densitometric analysis of Band B and Band C using image analysis software (e.g., ImageJ).

-

Normalize CFTR band intensities to a loading control (e.g., β-actin or GAPDH).

-

Ussing Chamber Assay for Transepithelial Chloride Transport

The Ussing chamber is an electrophysiological technique that measures ion transport across epithelial monolayers. It provides a quantitative measure of CFTR-dependent chloride secretion and is a gold-standard assay for assessing the functional rescue of CFTR by correctors.

Protocol:

-

Cell Culture on Permeable Supports:

-

Seed human bronchial epithelial cells (e.g., CFBE41o-) on permeable filter supports (e.g., Transwells).

-

Culture until a confluent and polarized monolayer with high transepithelial electrical resistance (TEER) is formed.

-

-

Compound Treatment:

-

Treat the cell monolayers with this compound for 24-48 hours to allow for correction of F508del-CFTR.

-

-

Ussing Chamber Setup:

-

Mount the permeable supports containing the cell monolayers in the Ussing chamber, separating the apical and basolateral compartments.

-

Fill both compartments with appropriate physiological saline solutions (e.g., Ringer's solution) and maintain at 37°C with continuous oxygenation.

-

-

Measurement of Short-Circuit Current (Isc):

-

Clamp the transepithelial voltage to 0 mV and measure the resulting short-circuit current (Isc), which represents the net ion transport.

-

Establish a stable baseline Isc.

-

Sequentially add pharmacological agents to isolate CFTR-dependent chloride secretion:

-

Amiloride to the apical side to block the epithelial sodium channel (ENaC).

-

Forskolin (an adenylyl cyclase activator) and IBMX (a phosphodiesterase inhibitor) to increase intracellular cAMP and activate CFTR.

-

A CFTR potentiator (e.g., Ivacaftor or genistein) can be added to maximize the activity of the corrected channels.

-

CFTRinh-172 at the end of the experiment to confirm that the measured current is CFTR-specific.

-

-

-

Data Analysis:

-

The magnitude of the forskolin-stimulated and potentiator-enhanced, CFTRinh-172-inhibited Isc is a direct measure of corrected CFTR function.

-

Patch-Clamp Electrophysiology for Single-Channel Analysis

Patch-clamp is a high-resolution electrophysiological technique that allows for the measurement of ion flow through a single ion channel. The excised inside-out configuration is particularly useful for studying CFTR, as it allows for the direct application of regulatory molecules like ATP and PKA to the intracellular face of the membrane patch.

Protocol:

-

Cell Preparation:

-

Use cells expressing F508del-CFTR that have been treated with this compound to promote trafficking of the corrected channel to the cell surface.

-

-

Pipette and Seal Formation:

-

Fabricate a glass micropipette with a smooth tip opening of ~1 µm diameter.

-

Bring the micropipette into contact with the cell membrane and apply gentle suction to form a high-resistance "gigaohm" seal.

-

-

Excised Inside-Out Patch Configuration:

-

Retract the pipette from the cell to excise a small patch of membrane, with the intracellular side now facing the bath solution.

-

-

Single-Channel Recording:

-

Apply a constant voltage across the membrane patch.

-

Perfuse the bath solution (intracellular side) with a solution containing MgATP and the catalytic subunit of protein kinase A (PKA) to activate CFTR channels within the patch.

-

Record the picoampere-level currents that result from the opening and closing of individual CFTR channels.

-

-

Data Analysis:

-

Analyze the recordings to determine key single-channel properties:

-

Unitary conductance (γ): The current amplitude of a single open channel.

-

Open probability (Po): The fraction of time that the channel spends in the open state.

-

-

This compound's primary effect is to increase the number of channels in the membrane (N), while potentiators increase Po.

-

Iodide Efflux Assay

This is a functional, cell-based assay that measures CFTR-mediated anion transport. It is often used in high-throughput screening to identify and characterize CFTR modulators.

Protocol:

-

Cell Culture and Treatment:

-

Grow cells expressing F508del-CFTR in multi-well plates and treat with this compound.

-

-

Iodide Loading:

-

Incubate the cells in a buffer containing sodium iodide (NaI) to load the cells with iodide.

-

-

Efflux Measurement:

-

Rapidly replace the iodide-containing buffer with an iodide-free buffer.

-

At timed intervals, collect the extracellular buffer.

-

Stimulate CFTR activity with a cAMP agonist cocktail (e.g., forskolin and IBMX).

-

Continue collecting the extracellular buffer at timed intervals.

-

-

Iodide Quantification:

-

Measure the iodide concentration in the collected samples using an iodide-selective electrode.

-

-

Data Analysis:

-

Calculate the rate of iodide efflux before and after stimulation. A greater rate of efflux after stimulation in this compound-treated cells compared to untreated cells indicates functional rescue of CFTR.

-

Conclusion

This compound represents a significant milestone in the treatment of Cystic Fibrosis, offering a therapeutic strategy that targets the fundamental protein defect in individuals with the F508del mutation. By acting as a pharmacological chaperone, it partially restores the processing and trafficking of the F508del-CFTR protein, leading to an increased density of functional chloride channels at the cell surface. The quantitative improvements in biomarkers such as sweat chloride, coupled with the detailed in vitro characterization through assays like Western blotting, Ussing chamber measurements, and patch-clamp analysis, provide a robust body of evidence for its mechanism of action. This technical guide serves as a foundational resource for researchers and drug development professionals seeking to understand and build upon the principles of CFTR correction.

References

In Vitro Evidence for Lumacaftor's Correction of F508del-CFTR: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro evidence supporting the role of Lumacaftor (VX-809) in correcting the primary defect of the F508del mutation in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. The F508del mutation, a deletion of phenylalanine at position 508, is the most common cause of cystic fibrosis (CF), leading to protein misfolding, retention in the endoplasmic reticulum (ER), and subsequent degradation.[1][2] this compound is a CFTR corrector designed to rescue the trafficking of the F508del-CFTR protein to the cell surface, thereby increasing the quantity of functional channels.[3][4]

Mechanism of Action: Rescuing F508del-CFTR Trafficking

The F508del mutation disrupts the normal folding of the CFTR protein, leading to its recognition by the cell's quality control machinery and premature degradation.[1] this compound is believed to act as a pharmacological chaperone, directly binding to the F508del-CFTR protein to improve its conformational stability. This correction facilitates the protein's proper processing through the Golgi apparatus and subsequent trafficking to the plasma membrane. While this compound aids in delivering the F508del-CFTR protein to the cell surface, it is important to note that the rescued channel still exhibits residual gating defects, meaning it does not open as efficiently as the wild-type protein. This has led to the combination of this compound with potentiators like Ivacaftor, which enhance the channel's open probability.

Quantitative In Vitro Data

The efficacy of this compound in correcting the F508del-CFTR defect has been quantified through various in vitro assays. These studies demonstrate a significant, albeit partial, restoration of protein maturation and ion channel function.

F508del-CFTR Protein Maturation

Western blot analysis is a key technique used to assess the maturation of the CFTR protein. The immature, core-glycosylated form (Band B) is found in the ER, while the mature, complex-glycosylated form (Band C) that has trafficked through the Golgi apparatus is indicative of successful processing. In vitro studies consistently show that treatment with this compound increases the ratio of Band C to Band B for F508del-CFTR.

| Cell Type | This compound Concentration | Fold Increase in Mature F508del-CFTR (Band C) | Reference |

| HEK-293 cells expressing F508del-CFTR | 3 µM | ~6-fold increase in ER exit | |

| Primary human bronchial epithelial (HBE) cells (F508del/F508del) | 10 µM | Significant increase in Band C |

F508del-CFTR Chloride Channel Function

The primary function of CFTR is to transport chloride ions across the cell membrane. Several electrophysiological techniques are employed to measure the restoration of this function by this compound.

Ussing Chamber Assays: This technique measures ion transport across an epithelial monolayer. Treatment of primary human bronchial epithelial cells homozygous for the F508del mutation with this compound resulted in a significant increase in forskolin-stimulated chloride secretion.

| Cell Type | This compound Treatment | Chloride Secretion (% of non-CF HBE cells) | Reference |

| Primary HBE cells (F508del/F508del) | VX-809 | ~14% | |

| Primary HBE cells (F508del/F508del) | This compound in combination with Ivacaftor | Up to ~25% of normal CFTR activity |

Iodide Efflux Assays: This is another method to assess CFTR channel activity by measuring the rate of iodide efflux from cells. This compound treatment has been shown to increase the rate of iodide efflux in cells expressing F508del-CFTR. However, some studies have indicated that while this compound increases the processing of F508del-CFTR, it does not lead to a proportional increase in channel activity and may even have an inhibitory effect on the rescued channel's function.

| Cell Line | This compound Concentration | Observation | Reference |

| CFBE41o- cells expressing F508del-CFTR | 5 µM | Increased F508del processing without a proportional increase in channel activity | |

| HEK-DF cells | Increasing concentrations | Increased F508del processing but not forskolin-dependent iodide efflux rate |

Single-Channel Patch Clamp: This technique allows for the measurement of the activity of individual ion channels. Studies using single-channel patch clamp have revealed that F508del-CFTR corrected by this compound exhibits a channel open probability (Po) that is similar to that of wild-type CFTR. However, other studies have shown that acute application of this compound can decrease the open probability of the rescued F508del channel.

| Cell Type | This compound Treatment | Open Probability (Po) | Reference |

| HEK-293 cells expressing F508del-CFTR | 3 µM VX-809 (24-48h) | 0.39 ± 0.04 (similar to WT CFTR) | |

| HEK-DF cells | Acute application of cytosolic this compound | Significantly decreased |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings. Below are overviews of the key experimental protocols used to generate the in vitro evidence for this compound's efficacy.

Western Blot for CFTR Maturation

This protocol is used to differentiate between the immature (Band B) and mature (Band C) forms of the CFTR protein.

Methodology:

-

Cell Culture and Treatment: Cells expressing F508del-CFTR are cultured and treated with this compound or a vehicle control for a specified period (e.g., 24-48 hours).

-

Cell Lysis: Cells are washed with PBS and lysed in RIPA buffer containing protease inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE: Equal amounts of protein are separated by size on a polyacrylamide gel.

-

Transfer: The separated proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated with a primary antibody specific for CFTR, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged.

-

Analysis: The intensities of Band B and Band C are quantified using densitometry software.

Ussing Chamber Electrophysiology

This protocol measures transepithelial ion transport in polarized epithelial cells.

Methodology:

-

Cell Culture: Primary HBE cells or other suitable epithelial cells are grown on permeable filter supports until a polarized monolayer with high transepithelial resistance is formed.

-

Mounting: The filter support is mounted in an Ussing chamber, separating the apical and basolateral compartments.

-

Solutions: Both compartments are filled with appropriate physiological solutions and maintained at 37°C.

-

Measurement: The transepithelial voltage is clamped to 0 mV, and the short-circuit current (Isc), which reflects net ion transport, is continuously recorded.

-

Pharmacological Modulation: A sequential addition of pharmacological agents is used to isolate CFTR-mediated chloride current:

-

Amiloride is added to the apical side to block the epithelial sodium channel (ENaC).

-

Forskolin is added to stimulate cAMP production and activate CFTR.

-

A CFTR potentiator (e.g., Genistein or Ivacaftor) is often added to maximize channel activity.

-

A specific CFTR inhibitor (e.g., CFTRinh-172) is added at the end to confirm that the measured current is CFTR-dependent.

-

-

Analysis: The change in Isc following forskolin and potentiator addition is calculated to quantify CFTR activity.

Iodide Efflux Assay

This assay provides a functional measurement of CFTR-mediated anion transport in a cell population.

Methodology:

-

Cell Culture: Cells are grown to confluence in multi-well plates.

-

Iodide Loading: Cells are incubated with a buffer containing sodium iodide for a period to allow iodide to accumulate intracellularly.

-

Washing: The iodide-loading buffer is removed, and the cells are washed with an iodide-free buffer.

-

Efflux Measurement: At timed intervals, the extracellular buffer is collected and replaced with fresh iodide-free buffer. This is done first to establish a baseline efflux rate.

-

Stimulation: A CFTR-activating cocktail (e.g., forskolin and genistein) is added to the buffer to stimulate CFTR-mediated iodide efflux.

-

Sample Collection: The collection of extracellular buffer continues at timed intervals after stimulation.

-

Iodide Quantification: The concentration of iodide in the collected samples is measured using an iodide-selective electrode.

-

Analysis: The rate of iodide efflux is calculated and plotted over time to determine the peak rate of CFTR-dependent efflux.

Conclusion

The in vitro evidence strongly supports the role of this compound as a corrector of the F508del-CFTR protein. Through a variety of well-established assays, it has been demonstrated that this compound can partially rescue the processing and trafficking of the mutant protein to the cell surface, leading to a measurable increase in chloride channel function. However, the data also highlights the complexity of F508del correction, indicating that while more channels are present at the membrane, their function may not be fully restored and can even be inhibited by the corrector itself. This has underscored the necessity of combination therapies with potentiators to achieve a more robust clinical benefit. The methodologies outlined in this guide provide a framework for the continued investigation and development of novel CFTR modulators.

References

- 1. Efficacy of this compound-ivacaftor for the treatment of cystic fibrosis patients homozygous for the F508del-CFTR mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. This compound-ivacaftor in the treatment of cystic fibrosis: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Modeling long-term health outcomes of patients with cystic fibrosis homozygous for F508del-CFTR treated with this compound/ivacaftor - PMC [pmc.ncbi.nlm.nih.gov]

The Structural Basis for Lumacaftor's Corrector Activity on F508del-CFTR: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cystic fibrosis (CF) is a life-shortening genetic disorder caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene. The most common mutation, F508del, results in a misfolded CFTR protein that is retained in the endoplasmic reticulum (ER) and targeted for premature degradation, leading to a loss of chloride ion transport at the apical surface of epithelial cells. Lumacaftor (VX-809) is a small-molecule corrector that partially rescues the trafficking and function of F508del-CFTR. This technical guide provides an in-depth overview of the structural basis of this compound's corrector activity, detailing its mechanism of action, the cellular pathways involved, and the experimental methodologies used to evaluate its efficacy.

Introduction: The F508del-CFTR Processing Defect

The F508del mutation, a deletion of phenylalanine at position 508 in the first nucleotide-binding domain (NBD1), disrupts the proper folding and assembly of the CFTR protein. This misfolding is recognized by the cell's quality control machinery, leading to the retention of the mutant protein in the ER and its subsequent degradation via the ubiquitin-proteasome pathway[1]. This prevents F508del-CFTR from reaching the plasma membrane and functioning as a chloride channel.

This compound is a pharmacological chaperone that directly binds to the F508del-CFTR protein, improving its conformational stability and allowing a fraction of the protein to escape ER-associated degradation (ERAD) and traffic to the cell surface[2][3].

Mechanism of Action: How this compound Rescues F508del-CFTR

This compound's primary mechanism of action is to act as a molecular "splint," stabilizing the F508del-CFTR protein during its biogenesis. Cryo-electron microscopy (cryo-EM) studies have revealed that this compound binds directly to a hydrophobic pocket within the first transmembrane domain (TMD1) of CFTR[4][5]. This binding is thought to allosterically stabilize the interface between NBD1 and the transmembrane domains, a critical interaction that is compromised by the F508del mutation. By promoting a more native-like conformation, this compound helps the mutant protein to bypass the stringent ER quality control checkpoints.

The F508del-CFTR Trafficking and Degradation Pathway

The biogenesis of F508del-CFTR is a complex process involving numerous molecular chaperones and quality control factors. The pathway can be summarized as follows:

-

Synthesis and Initial Folding: As the CFTR polypeptide is synthesized on the ribosome and translocated into the ER membrane, it interacts with cytosolic chaperones such as Hsc70 and Hsp70, as well as the lectin-like chaperone calnexin.

-

ER-Associated Degradation (ERAD): Due to the F508del mutation, the protein often fails to achieve its correct three-dimensional structure. This exposes hydrophobic patches that are recognized by the ERAD machinery. The protein is then ubiquitinated and targeted for degradation by the proteasome.

-

This compound's Intervention: this compound binds to the nascent F508del-CFTR chain, promoting proper folding and shielding the misfolded regions from the ERAD machinery. This allows a portion of the corrected F508del-CFTR to be packaged into COPII-coated vesicles for transport to the Golgi apparatus and subsequent trafficking to the plasma membrane.

References

- 1. researchgate.net [researchgate.net]

- 2. Identification of a NBD1-binding pharmacological chaperone that corrects the trafficking defect of F508del-CFTR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A novel triple combination of pharmacological chaperones improves F508del-CFTR correction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. journals.physiology.org [journals.physiology.org]

Methodological & Application

Application Notes and Protocols for Lumacaftor in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Lumacaftor (VX-809) in cell culture experiments, particularly for studying the correction of the F508del mutation in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.

Introduction

Cystic Fibrosis (CF) is an autosomal recessive genetic disorder caused by mutations in the CFTR gene.[1] The most prevalent mutation, F508del, results in a misfolded CFTR protein that is retained in the endoplasmic reticulum (ER) and subsequently degraded, leading to a significant reduction of the protein at the cell surface.[2] this compound is a CFTR corrector that improves the conformational stability of the F508del-CFTR protein, facilitating its processing and trafficking to the cell membrane.[1][2] This document outlines the mechanism of action of this compound and provides detailed protocols for its application in cell culture, along with methods to assess its efficacy.